molecular formula C16H13NO2 B043948 3-(4-Anisoyl)-indole CAS No. 22051-15-6

3-(4-Anisoyl)-indole

Cat. No.: B043948
CAS No.: 22051-15-6
M. Wt: 251.28 g/mol
InChI Key: KLNHIIYKFBCQQB-UHFFFAOYSA-N
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Description

1H-indol-3-yl-(4-methoxyphenyl)methanone is a synthetic compound that belongs to the class of benzoylindoles. This compound is characterized by the presence of an indole ring attached to a methoxyphenyl group via a methanone linkage. It has been identified in various herbal and drug-like products, often as an adulterant .

Preparation Methods

The synthesis of 1H-indol-3-yl-(4-methoxyphenyl)methanone typically involves the reaction of indole derivatives with methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-indol-3-yl-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-indol-3-yl-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various physiological processes, including pain perception and inflammation .

Comparison with Similar Compounds

1H-indol-3-yl-(4-methoxyphenyl)methanone is similar to other benzoylindoles, such as:

These compounds share structural similarities but differ in their specific substituents, which can influence their biological activity and potency. 1H-indol-3-yl-(4-methoxyphenyl)methanone is unique due to its methoxyphenyl group, which imparts distinct chemical and biological properties.

Biological Activity

3-(4-Anisoyl)-indole, an indole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an anisoyl group at the 4-position of the indole ring, which influences its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H9NO Molecular Formula \text{C}_{10}\text{H}_{9}\text{NO}\quad \text{ Molecular Formula }

This compound features an indole core, which is known for its role in various biological processes. The anisoyl substituent enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an agonist at cannabinoid receptors, which are involved in pain perception and inflammation regulation. This interaction could modulate signaling pathways associated with various physiological responses, including analgesic and anti-inflammatory effects .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. A notable study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung)15.0
K562 (Leukemia)12.5
HepG2 (Liver)18.0

These results indicate that this compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against several bacterial strains, yielding the following minimum inhibitory concentrations (MIC):

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

  • Anticancer Efficacy in Vivo : A study conducted on mice bearing tumor xenografts treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment led to increased apoptosis markers in tumor tissues, indicating effective anticancer activity.
  • Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema compared to untreated controls. This suggests a potential application for this compound in treating inflammatory conditions.

Properties

IUPAC Name

1H-indol-3-yl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)16(18)14-10-17-15-5-3-2-4-13(14)15/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNHIIYKFBCQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176528
Record name Ketone, indol-3-yl p-methoxyphenyl (6CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22051-15-6
Record name 1H-Indol-3-yl(4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22051-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1H-indol-3-yl(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022051156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, indol-3-yl p-methoxyphenyl (6CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.6 g of indole and 8.6 g of N,N-dimethylanisamide were added to 2.6 ml of phosphorus oxychloride. The mixture was heated at 80°-85° C. for 3 hours. After cooling,50 ml of ether was added to the mixture. The reaction mixture was then poured into water and pH value was adjusted to 10 with aqueous solution of sodium hydroxide. The resulting precipitate was filtered out and then recrystallized from ethanol to obtain compound 1 in the form of white crystals. (Yield: 56%)
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
56%

Synthesis routes and methods II

Procedure details

30 ml of ether solution containing 4.0 g of indole were added to 10 ml of ether solution containing 5.0 g of methylmagnesium iodide. And then 30 ml of ether solution containing 5.7 g of anisoyl chloride were added dropwise to the solution. The reaction mixture was allowed to stand for several hours and further refluxed for 3 hours. After cooling, the reaction mixture was washed with aqueous solution of sodium hydrogencarbonate. The obtained organic layer was evaporated to dryness under reduced pressure. After purification by chromatography on silica gel and recrystallization from ethanol, 3-(p-methoxybenzoyl)indole (compound 1) was obtained in the form of white crystals. (Yield: 42%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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